

Technical Support Center: Managing Odm-203 Related Hyperphosphatemia In Vivo

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Compound of Interest

Compound Name: Odm-203

Cat. No.: B609718

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing hyperphosphatemia observed during in vivo studies with **Odm-203**.

Frequently Asked Questions (FAQs)

Q1: What is **Odm-203** and why does it cause hyperphosphatemia?

Odm-203 is a selective inhibitor of Fibroblast Growth Factor Receptors (FGFR) and Vascular Endothelial Growth Factor Receptors (VEGFR).[1][2][3] The hyperphosphatemia observed with **Odm-203** is considered an on-target effect resulting from the inhibition of FGFR1.[3][4] FGFR1, in conjunction with its co-receptor Klotho and the ligand FGF23, plays a crucial role in phosphate homeostasis by promoting urinary phosphate excretion. Inhibition of this pathway leads to increased renal phosphate reabsorption and consequently, elevated serum phosphate levels.[2][5]

Q2: What is the typical onset and severity of hyperphosphatemia with FGFR inhibitors?

Based on clinical and preclinical data from other FGFR inhibitors like pemigatinib and infigratinib, hyperphosphatemia can be expected to develop within the first few days to two weeks of treatment.[5][6][7] The severity is generally dose-dependent and can range from mild to moderate.[2] In clinical settings, while a high percentage of patients (up to 92-94%) may experience some level of hyperphosphatemia, only a fraction (around 30%) typically require therapeutic intervention with phosphate-lowering agents.[8][9][10]

Q3: How should I monitor serum phosphate levels in my animal models?

Regular monitoring of serum phosphate is critical. It is recommended to establish a baseline phosphate level before initiating **Odm-203** treatment. Subsequently, serum phosphate should be monitored at regular intervals, for instance, twice weekly for the first two weeks of treatment and then weekly thereafter. The frequency can be adjusted based on the observed severity of hyperphosphatemia and the experimental design.

Q4: What are the primary strategies for managing **Odm-203**-induced hyperphosphatemia in vivo?

The two primary strategies for managing this on-target effect are:

- **Dietary Modification:** Switching the animals to a low-phosphate diet can help mitigate the increase in serum phosphate levels.
- **Phosphate Binders:** Administration of phosphate-binding agents, such as sevelamer, can reduce the gastrointestinal absorption of dietary phosphate.[\[1\]](#)[\[3\]](#)[\[11\]](#)

In cases of severe or persistent hyperphosphatemia, dose reduction or temporary interruption of **Odm-203** administration may be necessary, analogous to clinical management strategies.[\[1\]](#)
[\[11\]](#)

Troubleshooting Guide

Issue	Potential Cause(s)	Recommended Action(s)
Unexpectedly Severe Hyperphosphatemia	High dose of Odm-203, high phosphate content in standard chow, underlying renal insufficiency in the animal model.	1. Immediately switch the cohort to a low-phosphate diet.2. Initiate or increase the dose of a phosphate binder (e.g., sevelamer).3. Consider a dose reduction or temporary discontinuation of Odm-203.4. Increase the frequency of serum phosphate monitoring.
Phosphate Levels Fluctuate Significantly	Inconsistent food intake, variable dosing of Odm-203 or phosphate binders, issues with the formulation or administration of compounds.	1. Ensure consistent timing of Odm-203 and phosphate binder administration relative to feeding.2. Verify the accuracy of dosing for all compounds.3. Monitor food consumption to ensure it is consistent across the cohort.
Hypophosphatemia Develops During Management	Overcorrection with phosphate binders or a low-phosphate diet.	1. Reduce the dose or discontinue the phosphate binder.2. Switch back to a standard diet or a diet with intermediate phosphate content.3. Continue to monitor serum phosphate levels closely.
Animal Shows Signs of Distress (e.g., lethargy, weight loss)	Could be related to severe hyperphosphatemia, other drug toxicities, or the underlying disease model.	1. Assess overall animal health and check for other potential adverse effects of Odm-203.2. Measure serum calcium levels, as severe hyperphosphatemia can lead to hypocalcemia.3. Consult with a veterinarian.

Experimental Protocols

Protocol 1: Induction of Hyperphosphatemia with a High-Phosphate Diet (Control Model)

This protocol can be used to establish a positive control group for hyperphosphatemia.

- **Animals:** Use the same strain and age of rodents as in the **Odm-203** treatment groups.
- **Acclimatization:** Allow animals to acclimate for at least one week on a standard diet.
- **Diet:** Switch the control group to a high-phosphate diet (e.g., 1.2% - 2% phosphorus content).[\[11\]](#)
- **Monitoring:** Collect blood samples at baseline and at regular intervals (e.g., weekly) to measure serum phosphate levels.
- **Duration:** Continue the high-phosphate diet for the desired duration of the experiment, typically 4-8 weeks, to establish sustained hyperphosphatemia.

Protocol 2: Management of Hyperphosphatemia with a Low-Phosphate Diet

- **Diet Composition:** A typical low-phosphate rodent diet contains approximately 0.1% - 0.2% phosphorus, while a standard diet contains around 0.6% phosphorus.[\[11\]](#)[\[12\]](#) The calcium content should be maintained at a normal level (e.g., 0.6%).
- **Implementation:** At the first sign of elevated serum phosphate or prophylactically at the start of **Odm-203** treatment, switch the animals to the low-phosphate diet.
- **Monitoring:** Continue regular monitoring of serum phosphate to assess the efficacy of the dietary intervention.

Protocol 3: Management of Hyperphosphatemia with Sevelamer

- **Formulation:** Sevelamer hydrochloride or carbonate can be mixed with powdered chow. A common approach is to incorporate it as a percentage of the diet (e.g., 3% sevelamer by weight).[3] Alternatively, it can be formulated for oral gavage.
- **Dosing:** In mice, sevelamer has been administered in the diet at doses up to 9 g/kg/day.[1] For oral gavage, a starting dose can be extrapolated from clinical recommendations, keeping in mind species differences.
- **Administration:** If mixed with food, ensure thorough and homogenous mixing to provide a consistent dose. If administered by oral gavage, it should be given with meals to maximize its phosphate-binding efficacy.[8]
- **Monitoring:** Monitor serum phosphate levels to titrate the sevelamer dose as needed. Also, monitor for potential gastrointestinal side effects such as constipation.

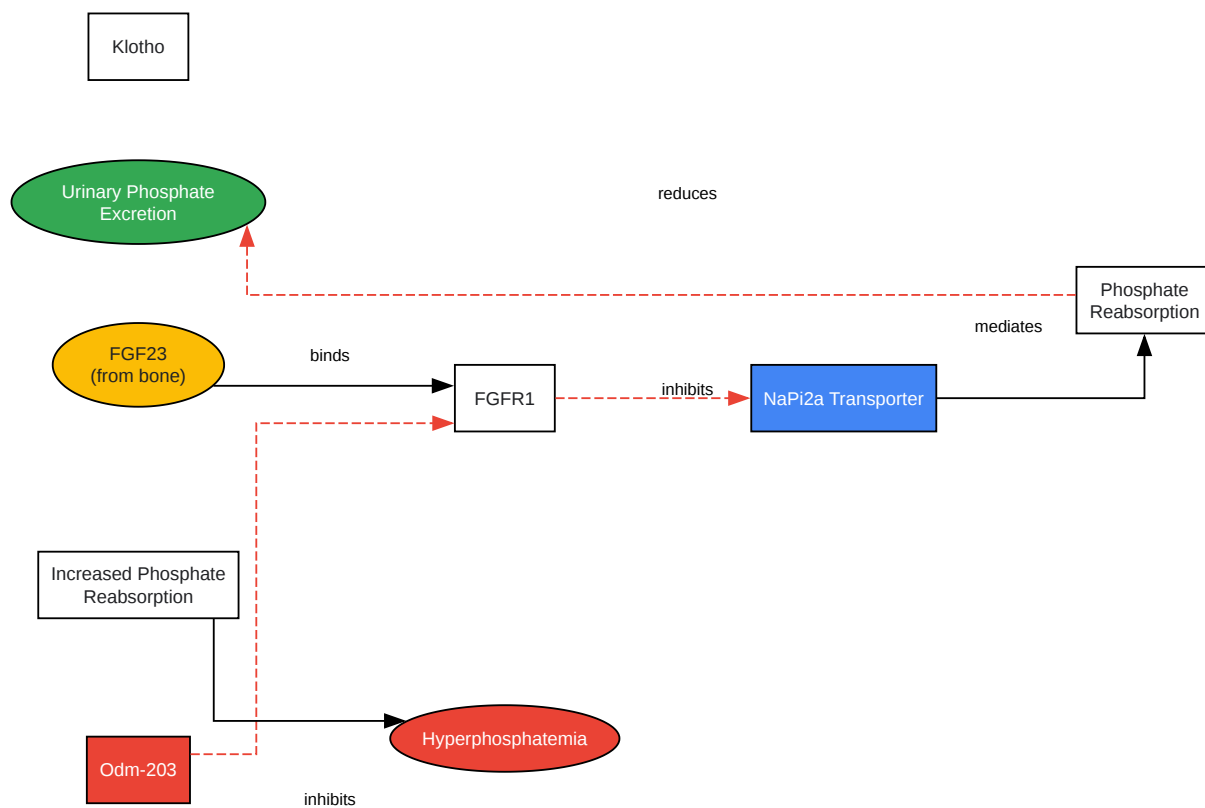
Quantitative Data Summary

Table 1: Representative Serum Phosphate Levels in Rodent Models

Model	Dietary Phosphorus	Typical Serum Phosphate (mg/dL)
Normal Rodent	0.6%	6.0 - 8.0
High-Phosphate Diet Model	1.2%	9.0 - 12.0[11]
FGFR Inhibitor-Treated (Expected)	0.6%	8.0 - 11.0
FGFR Inhibitor + Low-Phosphate Diet	0.2%	7.0 - 9.0
FGFR Inhibitor + Sevelamer	0.6%	7.0 - 9.0

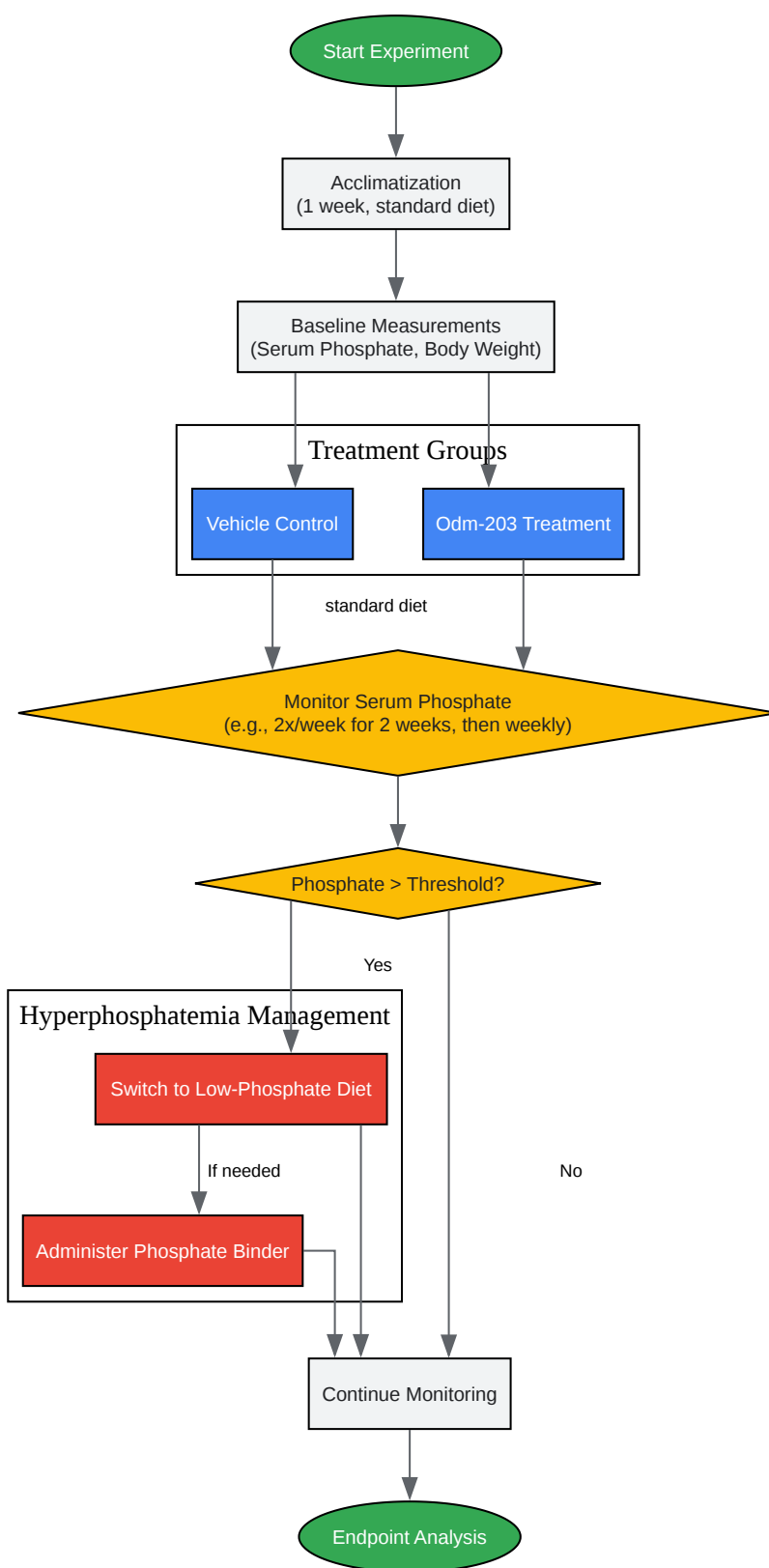
Note: These are representative values and can vary based on the specific animal model, strain, and experimental conditions.

Visualizations



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Caption: Mechanism of **Odm-203** induced hyperphosphatemia.



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